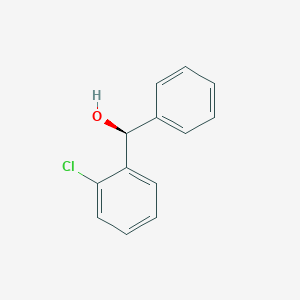
Sulofenur metabolite IV
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulofenur metabolite IV is a derivative of sulofenur, a diarylsulfonylurea compound known for its anticancer properties. Sulofenur itself has been studied extensively for its broad-spectrum activity against various solid tumors. its clinical application has been limited due to side effects such as anemia and methemoglobinemia . Understanding the properties and behavior of its metabolites, including this compound, is crucial for developing more effective and safer anticancer agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulofenur metabolite IV involves several steps, starting from the parent compound, sulofenur. The process typically includes:
Nitration: Introduction of a nitro group to the aromatic ring of sulofenur.
Reduction: Conversion of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: Addition of a sulfonyl group to the amino group, forming the sulfonamide structure.
Hydrolysis: Hydrolysis of the sulfonamide to yield the final metabolite
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale reactors for nitration and reduction steps.
Continuous Flow Reactors: For sulfonation and hydrolysis steps to ensure consistent product quality and yield.
Purification: Techniques such as crystallization and chromatography to purify the final product
Análisis De Reacciones Químicas
Types of Reactions
Sulofenur metabolite IV undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group back to an amino group using reducing agents.
Substitution: Replacement of the sulfonyl group with other functional groups under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Methanol, ethanol, acetonitrile.
Conditions: Reactions typically occur at room temperature to 80°C, under atmospheric pressure
Major Products
The major products formed from these reactions include various sulfonylurea derivatives, which can be further modified to enhance their anticancer properties .
Aplicaciones Científicas De Investigación
Sulofenur metabolite IV has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of sulfonylurea derivatives in various chemical reactions.
Biology: Investigated for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly against solid tumors. .
Mecanismo De Acción
Sulofenur metabolite IV exerts its effects through several mechanisms:
Inhibition of Glutathione Reductase: This enzyme is crucial for maintaining cellular redox balance. .
Induction of Apoptosis: The compound induces programmed cell death in cancer cells by activating apoptotic pathways.
Disruption of Cellular Metabolism: It interferes with the metabolic pathways of cancer cells, leading to reduced cell proliferation and growth
Comparación Con Compuestos Similares
Sulofenur metabolite IV is compared with other diarylsulfonylurea compounds such as:
Sulofenur: The parent compound with similar anticancer properties but higher toxicity.
ILX-295501: A derivative with improved pharmacokinetic properties and reduced side effects.
N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine: Another metabolite of sulofenur with distinct biological activities.
This compound is unique due to its specific inhibition of glutathione reductase and its potential for reduced side effects compared to its parent compound .
Propiedades
Número CAS |
133883-96-2 |
|---|---|
Fórmula molecular |
C16H15ClN2O4S |
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[(3-hydroxy-2,3-dihydro-1H-inden-5-yl)sulfonyl]urea |
InChI |
InChI=1S/C16H15ClN2O4S/c17-11-3-5-12(6-4-11)18-16(21)19-24(22,23)13-7-1-10-2-8-15(20)14(10)9-13/h1,3-7,9,15,20H,2,8H2,(H2,18,19,21) |
Clave InChI |
JCWVSADLTGFFOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1O)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


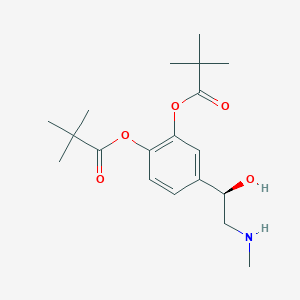
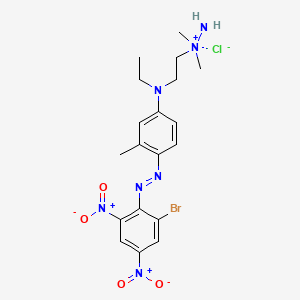


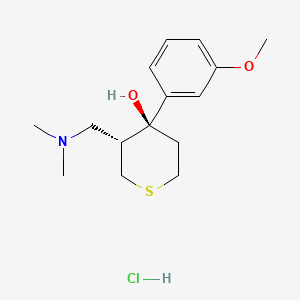
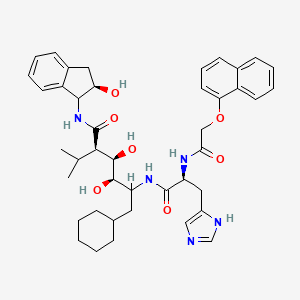
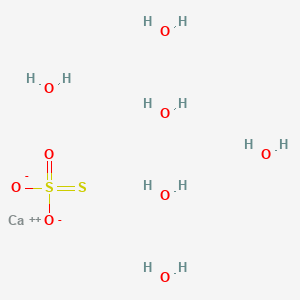


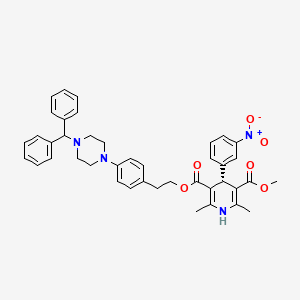
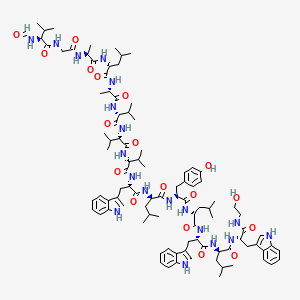
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)
